molecular formula C21H21N3O4S B11213061 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B11213061
M. Wt: 411.5 g/mol
InChI Key: OJLOMQZXUVGPHH-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a methylphenyl group, and a thieno[3,4-c]pyrazol moiety, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide involves multiple steps, including the formation of the thieno[3,4-c]pyrazol core and subsequent functionalization. The synthetic route typically starts with the preparation of the thieno[3,4-c]pyrazol intermediate, followed by the introduction of the methoxyphenyl and methylphenyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methoxy group allows for oxidation reactions, potentially forming quinone derivatives.

    Reduction: The compound can be reduced under appropriate conditions, affecting the thieno[3,4-c]pyrazol core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and methylphenyl groups may play a role in binding to these targets, while the thieno[3,4-c]pyrazol core may influence the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazol derivatives and molecules with methoxyphenyl and methylphenyl groups. Compared to these compounds, 2-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide may exhibit unique properties due to its specific structure, making it a valuable subject for further research.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

InChI

InChI=1S/C21H21N3O4S/c1-14-5-3-4-6-19(14)24-21(17-12-29(26,27)13-18(17)23-24)22-20(25)11-15-7-9-16(28-2)10-8-15/h3-10H,11-13H2,1-2H3,(H,22,25)

InChI Key

OJLOMQZXUVGPHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)OC

Origin of Product

United States

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